Cas no 2172038-35-4 (2,2-dimethyl-9-(2-methyl-2H-1,2,3-triazol-4-yl)-5-oxa-8-azaspiro3.5nonane)

2,2-dimethyl-9-(2-methyl-2H-1,2,3-triazol-4-yl)-5-oxa-8-azaspiro3.5nonane 化学的及び物理的性質
名前と識別子
-
- 2,2-dimethyl-9-(2-methyl-2H-1,2,3-triazol-4-yl)-5-oxa-8-azaspiro3.5nonane
- EN300-1639444
- 2172038-35-4
- 2,2-dimethyl-9-(2-methyl-2H-1,2,3-triazol-4-yl)-5-oxa-8-azaspiro[3.5]nonane
-
- インチ: 1S/C12H20N4O/c1-11(2)7-12(8-11)10(13-4-5-17-12)9-6-14-16(3)15-9/h6,10,13H,4-5,7-8H2,1-3H3
- InChIKey: NFCGFRWHDAXSDG-UHFFFAOYSA-N
- ほほえんだ: O1CCNC(C2C=NN(C)N=2)C21CC(C)(C)C2
計算された属性
- せいみつぶんしりょう: 236.16371127g/mol
- どういたいしつりょう: 236.16371127g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 299
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
2,2-dimethyl-9-(2-methyl-2H-1,2,3-triazol-4-yl)-5-oxa-8-azaspiro3.5nonane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1639444-0.05g |
2,2-dimethyl-9-(2-methyl-2H-1,2,3-triazol-4-yl)-5-oxa-8-azaspiro[3.5]nonane |
2172038-35-4 | 0.05g |
$1080.0 | 2023-05-26 | ||
Enamine | EN300-1639444-5.0g |
2,2-dimethyl-9-(2-methyl-2H-1,2,3-triazol-4-yl)-5-oxa-8-azaspiro[3.5]nonane |
2172038-35-4 | 5g |
$3728.0 | 2023-05-26 | ||
Enamine | EN300-1639444-10.0g |
2,2-dimethyl-9-(2-methyl-2H-1,2,3-triazol-4-yl)-5-oxa-8-azaspiro[3.5]nonane |
2172038-35-4 | 10g |
$5528.0 | 2023-05-26 | ||
Enamine | EN300-1639444-250mg |
2,2-dimethyl-9-(2-methyl-2H-1,2,3-triazol-4-yl)-5-oxa-8-azaspiro[3.5]nonane |
2172038-35-4 | 250mg |
$1183.0 | 2023-09-22 | ||
Enamine | EN300-1639444-500mg |
2,2-dimethyl-9-(2-methyl-2H-1,2,3-triazol-4-yl)-5-oxa-8-azaspiro[3.5]nonane |
2172038-35-4 | 500mg |
$1234.0 | 2023-09-22 | ||
Enamine | EN300-1639444-2500mg |
2,2-dimethyl-9-(2-methyl-2H-1,2,3-triazol-4-yl)-5-oxa-8-azaspiro[3.5]nonane |
2172038-35-4 | 2500mg |
$2520.0 | 2023-09-22 | ||
Enamine | EN300-1639444-2.5g |
2,2-dimethyl-9-(2-methyl-2H-1,2,3-triazol-4-yl)-5-oxa-8-azaspiro[3.5]nonane |
2172038-35-4 | 2.5g |
$2520.0 | 2023-05-26 | ||
Enamine | EN300-1639444-1.0g |
2,2-dimethyl-9-(2-methyl-2H-1,2,3-triazol-4-yl)-5-oxa-8-azaspiro[3.5]nonane |
2172038-35-4 | 1g |
$1286.0 | 2023-05-26 | ||
Enamine | EN300-1639444-0.1g |
2,2-dimethyl-9-(2-methyl-2H-1,2,3-triazol-4-yl)-5-oxa-8-azaspiro[3.5]nonane |
2172038-35-4 | 0.1g |
$1131.0 | 2023-05-26 | ||
Enamine | EN300-1639444-0.5g |
2,2-dimethyl-9-(2-methyl-2H-1,2,3-triazol-4-yl)-5-oxa-8-azaspiro[3.5]nonane |
2172038-35-4 | 0.5g |
$1234.0 | 2023-05-26 |
2,2-dimethyl-9-(2-methyl-2H-1,2,3-triazol-4-yl)-5-oxa-8-azaspiro3.5nonane 関連文献
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
2,2-dimethyl-9-(2-methyl-2H-1,2,3-triazol-4-yl)-5-oxa-8-azaspiro3.5nonaneに関する追加情報
Introduction to 2,2-dimethyl-9-(2-methyl-2H-1,2,3-triazol-4-yl)-5-oxa-8-azaspiro3.5nonane (CAS No. 2172038-35-4)
2,2-dimethyl-9-(2-methyl-2H-1,2,3-triazol-4-yl)-5-oxa-8-azaspiro3.5nonane, identified by its CAS number 2172038-35-4, is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This spirocyclic compound features a unique arrangement of heterocyclic rings, including an azaspiro framework, which contributes to its distinct chemical and biological properties. The presence of a 5-oxa and 8-aza moiety, combined with a 2-methyl-substituted 2H-1,2,3-triazole group, makes it a promising candidate for further investigation in the development of novel therapeutic agents.
The molecular architecture of 2,2-dimethyl-9-(2-methyl-2H-1,2,3-triazol-4-yl)-5-oxa-8-azaspiro3.5nonane suggests potential applications in modulating biological pathways that are relevant to inflammation, neurodegeneration, and metabolic disorders. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with various biological targets. The spirocyclic core provides rigidity to the molecule, which can enhance binding affinity and selectivity. Additionally, the triazole moiety is known for its stability and bioactivity, making it a valuable pharmacophore in drug design.
In the context of contemporary pharmaceutical research, compounds like 2,2-dimethyl-9-(2-methyl-2H-1,2,3-triazol-4-yl)-5-oxa-8-azaspiro3.5nonane are being explored for their potential as scaffolds for small-molecule drugs. The spirocyclic structure offers a balance between flexibility and stability, which is crucial for effective drug delivery and pharmacokinetic properties. Furthermore, the incorporation of oxygen and nitrogen heteroatoms enhances the compound's ability to interact with biological macromolecules such as enzymes and receptors.
Recent studies have highlighted the importance of azaspiro compounds in medicinal chemistry due to their ability to exhibit multiple modes of action. For instance, derivatives of azaspiro compounds have shown promise in inhibiting enzymes involved in pain signaling and inflammation. The 9-(2-methyl-substituted triazole) moiety in CAS No. 2172038-35-4 may contribute to its potential as an anti-inflammatory agent by modulating cyclooxygenase (COX) activity or inhibiting other pro-inflammatory cytokines.
The synthesis of CAS No. 2172038-35-4 involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the spirocyclic core efficiently. The introduction of the 5-oxa and 8-aza groups necessitates careful selection of reagents and catalysts to maintain regioselectivity throughout the synthetic process.
The pharmacological evaluation of CAS No. 2172038-35-4 has revealed intriguing properties that warrant further investigation. Preliminary in vitro studies suggest that this compound exhibits moderate activity against certain kinases and transcription factors relevant to cancer therapy. The unique structural features may allow it to disrupt aberrant signaling pathways that are characteristic of tumor growth and progression.
Moreover, the compound's ability to cross the blood-brain barrier has been assessed using computational models that predict blood-brain penetration based on molecular size and lipophilicity. The favorable physicochemical properties make it a candidate for treating central nervous system (CNS) disorders such as Alzheimer's disease or Parkinson's disease. The triazole ring, in particular, has been shown to enhance blood-brain barrier permeability while maintaining pharmacological activity.
In conclusion,CAS No. 2172038 -35 -4, with its complex spirocyclic structure featuring a triazole moiety, represents a significant advancement in medicinal chemistry research. Its potential applications span multiple therapeutic areas due to its unique chemical properties and predicted biological activities. Further preclinical studies are warranted to elucidate its mechanism of action and optimize its pharmacological profile for clinical translation.
2172038-35-4 (2,2-dimethyl-9-(2-methyl-2H-1,2,3-triazol-4-yl)-5-oxa-8-azaspiro3.5nonane) 関連製品
- 459836-30-7(PEAQX sodium)
- 1211328-72-1(N-{5-(4-methoxyphenyl)methyl-1,3,4-oxadiazol-2-yl}quinoxaline-2-carboxamide)
- 1796971-43-1(N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide)
- 476634-11-4(N-4-(1H-1,3-benzodiazol-2-yl)phenyl-2,5-dichlorobenzamide)
- 60828-38-8(Ru(phen)(bpy)2(PF6)2)
- 1568124-18-4((1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol)
- 2171241-56-6(2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-6-fluorobenzoic acid)
- 478529-38-3(Uridine 5'-(trihydrogendiphosphate), P'-(a-D-glucopyranosyl-1-13C) ester, disodium salt (9CI))
- 1396685-95-2(N-(4-bromo-2-methylphenyl)-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carboxamide)
- 1245648-36-5(7-Bromo-4-fluoroindoline-2,3-dione)